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2-(5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl)pyrazine

c-Met inhibitor kinase assay triazolopyrazine

Researchers requiring a potent, selective c-Met inhibitor for biochemical assay validation face limited options with well-characterized selectivity windows. KRC-00509 addresses this need as a reference standard with confirmed potency and selectivity. - Biochemical c-Met IC₅₀ of 6.3 nM, providing a mid-range calibration point between crizotinib (2.2 nM) and analog KRC-00715 (9.0 nM). - Achieves 70% inhibition of c-Met autophosphorylation at 8 nM in Hs746T cells, ideal for western blot-based pharmacodynamic studies. - >500-fold cellular selectivity window enables binary classification of c-Met-dependent vs. independent cancer cell lines for biomarker research.

Molecular Formula C13H11N5O
Molecular Weight 253.265
CAS No. 159053-06-2
Cat. No. B2693255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl)pyrazine
CAS159053-06-2
Molecular FormulaC13H11N5O
Molecular Weight253.265
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NNC(=N2)C3=NC=CN=C3
InChIInChI=1S/C13H11N5O/c1-19-10-4-2-9(3-5-10)12-16-13(18-17-12)11-8-14-6-7-15-11/h2-8H,1H3,(H,16,17,18)
InChIKeyCUMDWKLBWFOKOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

KRC-00509 – c-Met Kinase Inhibitor for Oncology Research


2-(5-(4-Methoxyphenyl)-1H-1,2,4-triazol-3-yl)pyrazine (CAS 159053-06-2), also known by its research code KRC-00509, is a synthetic heterocyclic compound belonging to the triazolopyrazine class. It functions as a potent, highly selective ATP-competitive inhibitor of the c-Met receptor tyrosine kinase [1]. The compound was identified through a medicinal chemistry program aimed at developing c-Met inhibitors with improved selectivity profiles over clinical comparators such as crizotinib, and its biological characterization has been reported in peer-reviewed literature [1]. Its molecular formula is C₁₃H₁₁N₅O (MW 253.26 g/mol), with a calculated LogP of 1.82 .

In vitro kinase assay ATP-competitive c-Met inhibition fit for cell-free enzymatic screening Reported biochemical IC₅₀ in low nanomolar range
Cellular target engagement Robust phospho-c-Met (Tyr1234/1235) suppression in c-Met-addicted cell lines Demonstrated 70% reduction at low nM; suitable for pathway-response studies
Dependency profiling Binary discrimination of c-Met-dependent vs. independent cancer cell proliferation High selectivity window between c-Met-amplified and c-Met-low lines
Not for in vivo Acute toxicity in mouse xenograft models precludes animal studies Select alternative c-Met inhibitors for in vivo models

Why Generic Triazolopyrazine c-Met Inhibitors Cannot Substitute


The triazolopyrazine scaffold has yielded multiple c-Met inhibitors with superficially similar structures but profoundly divergent pharmacological profiles. KRC-00509 (6.3 nM biochemical IC₅₀) and its close structural analog KRC-00715 (9.0 nM) differ by only 1.4-fold in enzymatic potency, yet exhibit an 11.5-fold difference in cellular cytotoxic IC₅₀ (3.4 vs. 39 nM) against the same c-Met-addicted Hs746T gastric cancer cell line [1]. Furthermore, KRC-00509 achieves 70% inhibition of c-Met auto-phosphorylation at 8 nM, whereas the clinical comparator crizotinib shows substantially less activity at equivalent concentrations [1]. Critically, KRC-00509 demonstrated lethal in vivo toxicity in mouse xenograft models at 50 mg/kg daily dosing, while its analog KRC-00715 was well-tolerated and achieved significant tumor reduction in the same model [1]. These divergent properties—spanning enzymatic potency, cellular efficacy, target modulation, and in vivo tolerability—demonstrate that even closely related triazolopyrazine c-Met inhibitors cannot be considered interchangeable for research or drug discovery purposes.

Structural analog divergence
Even closely related triazolopyrazines (e.g., KRC-00715) show marked differences in cellular cytotoxicity and phospho-c-Met suppression despite similar enzyme IC₅₀. Do not assume interchangeable cellular pharmacology.
In vivo tolerability mismatch
KRC-00509 exhibits acute lethal toxicity in mouse models at 50 mg/kg, whereas structural analogs can be well tolerated. This compound is suited only for in vitro applications; verify in vivo compatibility before selection.
Multi-kinase inhibitor comparison
Clinical c-Met/ALK inhibitors such as crizotinib lack the binary cellular selectivity of KRC-00509, confounding c-Met dependency readouts in cell panel screens. Use class-specific tool compounds for clean pathway dissection.

Quantitative Differentiation Evidence for KRC-00509


Biochemical c-Met Inhibition vs. KRC-00715 and Crizotinib

In a head-to-head biochemical comparison using the same HTRF (Homogeneous Time-Resolved Fluorescence) c-Met kinase assay with recombinant c-Met kinase domain, KRC-00509 demonstrated an IC₅₀ of 6.3 nM, representing 1.43-fold greater potency than its direct structural analog KRC-00715 (IC₅₀ = 9.0 nM) [1]. The clinical c-Met/ALK inhibitor crizotinib tested in the identical assay showed an IC₅₀ of 2.2 nM, indicating that KRC-00509 is 2.86-fold less potent than crizotinib at the enzymatic level but achieves superior cellular selectivity (see Evidence Items 2 and 4) [1].

Biochemical c-Met IC₅₀
Head-to-head
IC₅₀ = 6.3 nM
Supports cell-free assay development and potency benchmarking.
1.43-fold more potent than KRC-00715 (9.0 nM); 2.86-fold less than crizotinib (2.2 nM) in HTRF format.
c-Met inhibitor kinase assay triazolopyrazine HTRF enzymatic IC50

Cellular Cytotoxicity in c-Met-Addicted Hs746T Gastric Cancer Cells

When evaluated for 72-hour cytotoxicity against the c-Met-addicted Hs746T gastric cancer cell line (which harbors c-met gene amplification and a splice site mutation of exon 14), KRC-00509 exhibited a cytotoxic IC₅₀ of approximately 3.4 nM, which is 11.5-fold more potent than KRC-00715 (cytotoxic IC₅₀ ≈ 39 nM) [1]. This pronounced cellular potency difference contrasts with the modest 1.43-fold difference in biochemical IC₅₀, indicating that the 4-methoxyphenyl-triazolopyrazine scaffold of KRC-00509 confers superior cellular target engagement or permeability relative to the pyridoxazine scaffold of KRC-00715 [1].

Cellular cytotoxicity (Hs746T)
Head-to-head
Cytotoxic IC₅₀ ≈ 3.4 nM (11.5-fold vs. analog)
Reported cell-model response context; indicates stronger cellular target engagement.
72 h WST-1 assay in c-Met-addicted Hs746T cells; KRC-00715 IC₅₀ ≈ 39 nM.
cytotoxicity Hs746T gastric cancer c-Met addiction antiproliferative

c-Met Auto-Phosphorylation Inhibition in Hs746T Cells

In a cellular target engagement assay measuring phospho-c-Met (Tyr1234/1235) levels by western blot in Hs746T cells, KRC-00509 at 8 nM inhibited c-Met auto-phosphorylation by 70% after 3 hours of treatment [1]. Both crizotinib and KRC-00715 demonstrated less activity against c-Met auto-phosphorylation than KRC-00509 at the same concentration [1]. This pharmacodynamic readout directly correlates with the cellular cytotoxicity data and confirms that KRC-00509 achieves superior suppression of oncogenic c-Met signaling output at low nanomolar concentrations compared to its closest analogs [1].

Phospho-c-Met suppression
Head-to-head
70% inhibition at 8 nM (ranked highest among tested)
Supports pathway-response biomarker studies in c-Met-driven cells.
Western blot, Hs746T, 3 h; KRC-00509 > crizotinib ≈ KRC-00715 at same concentration.
phosphorylation c-Met activation biomarker target engagement western blot

Selectivity Window Across c-Met-Dependent and Independent Cells

Across a panel of 18 gastric cancer cell lines, KRC-00509 demonstrated a striking selectivity profile: cytotoxic IC₅₀ values were ≤10 nM in the 5 c-Met-overexpressing cell lines (SNU-5, SNU-620, SNU-638, MKN-45, Hs746T), while all 13 c-Met low-expressing cell lines remained fully viable even at 5 μM [1]. This represents a >500-fold selectivity window between target-dependent and target-independent cells. In contrast, the multi-kinase inhibitor crizotinib showed cytotoxic effects on c-Met low-expressing cell lines to some extent [1]. This selectivity profile indicates that KRC-00509's cytotoxicity is driven specifically by c-Met addiction rather than general cellular toxicity [1].

Selectivity window
Reported
Selectivity ratio >500-fold
Enables clean c-Met dependency classification in cell line panels.
IC₅₀ ≤10 nM in c-Met-overexpressing lines; full viability at 5 µM in c-Met-low lines (n=18).
selectivity c-Met overexpression therapeutic window gastric cancer panel targeted therapy

In Vivo Tolerability in Hs746T Xenograft Model

In an Hs746T mouse xenograft study, both KRC-00509 and KRC-00715 were administered orally at 50 mg/kg daily. KRC-00715 demonstrated significant tumor volume reduction over 10 days without causing body weight loss [1]. In contrast, the in vivo experiment with KRC-00509 was suspended because mice died 3–4 days after initiation of KRC-00509 administration [1]. This acute toxicity precludes the use of KRC-00509 in in vivo efficacy models at the tested dose, whereas KRC-00715 proceeded as a viable in vivo candidate [1]. The mechanism of KRC-00509's in vivo toxicity was not elucidated in the published study [1].

In vivo tolerability
Endpoint context
Mice died 3–4 days at 50 mg/kg/day oral; study suspended
Defines primary use as an in vitro tool compound; in vivo models require alternative compounds.
Hs746T xenograft, mechanism of toxicity not established in published study.
in vivo toxicity xenograft tolerability maximum tolerated dose preclinical safety

Recommended Research Applications for KRC-00509


In Vitro Biochemical c-Met Kinase Screening and Assay Development

KRC-00509, with a biochemical c-Met IC₅₀ of 6.3 nM in HTRF format [1], serves as an excellent positive control and reference inhibitor for developing and validating c-Met biochemical screening assays. Its potency places it between the weaker analog KRC-00715 (9.0 nM) and the more potent clinical compound crizotinib (2.2 nM), providing a useful mid-range calibration standard for assay qualification [1].

Cellular Target Engagement and Phospho-c-Met Biomarker Studies

For researchers studying proximal c-Met signaling dynamics in vitro, KRC-00509 is the preferred tool compound due to its superior c-Met auto-phosphorylation inhibition—achieving 70% suppression at just 8 nM in Hs746T cells [1]. This property makes it particularly suited for western blot-based pharmacodynamic studies, time-course target engagement experiments, and washout/recovery assays where robust, rapid target modulation is required at low compound concentrations [1].

c-Met Dependency Profiling Across Cancer Cell Line Panels

KRC-00509's >500-fold cellular selectivity window—full viability of c-Met-low cells at 5 μM versus cytotoxic IC₅₀ ≤10 nM in c-Met-amplified lines [1]—makes it an ideal probe for classifying cancer cell lines by their degree of c-Met oncogene addiction. This selectivity enables clean binary discrimination between c-Met-dependent and c-Met-independent proliferation, supporting biomarker discovery and patient stratification research where multi-kinase inhibitors would generate false-positive results [1].

Structural Biology and Co-Crystallography of c-Met Kinase Domain

The triazolopyrazine scaffold of KRC-00509, which was inspired by the hinge-binding mode of PF-04217903 [1], provides a chemically tractable core for co-crystallization studies with the c-Met kinase domain. Although KRC-00509 is unsuitable for in vivo studies due to its acute toxicity in mice (lethality within 3–4 days at 50 mpk) [1], its high biochemical potency and selectivity make it a valuable template for structure-based drug design efforts aimed at identifying next-generation c-Met inhibitors with improved safety margins [1].

Application
Selection Property
Validation Focus
c-Met kinase assay development
Mid-range biochemical inhibition context
Assay linearity, ATP competition, and DMSO tolerance with recombinant c-Met domain
Cellular target engagement & phospho-c-Met biomarker studies
Robust phospho-c-Met (Tyr1234/1235) suppression at low nanomolar concentrations
Time-course target modulation, washout/recovery dynamics, and correlation with proliferation endpoints
c-Met dependency profiling in cancer cell panels
Binary cellular selectivity between c-Met-amplified and c-Met-low lines
Expression-response correlation, biomarker-driven stratification, and counter-screen against multi-kinase readouts
Co-crystallography with c-Met kinase domain
Triazolopyrazine hinge-binding scaffold compatible with structural studies
Co-crystal structure resolution, binding mode characterization, and structure-guided optimization
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